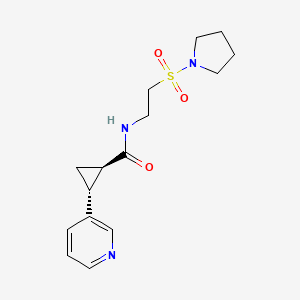![molecular formula C18H19N3O2 B7350899 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350899.png)
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a synthetic molecule that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用机制
The mechanism of action of 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a crucial role in regulating gene expression related to inflammation, glucose metabolism, and lipid metabolism. Activation of PPARγ by this compound leads to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines, resulting in the attenuation of inflammatory responses.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neuronal damage in animal models of neurological disorders. It has also been shown to improve glucose metabolism and lipid metabolism in animal models of metabolic disorders. Additionally, it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
实验室实验的优点和局限性
The advantages of using 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide in lab experiments include its ability to target the PPARγ pathway, which is involved in various physiological processes. It is also a synthetic molecule, which allows for precise control over its properties and structure. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
未来方向
The future directions for research on 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide include further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential therapeutic applications in various scientific research fields. Additionally, further studies are needed to determine its toxicity profile, optimal dosage, and administration route. The development of novel derivatives of this compound with improved properties and efficacy is also an area of future research.
合成方法
The synthesis of 3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide involves the reaction of 3-hydroxyprop-1-yne and N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide in the presence of a catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The synthesis method has been optimized to achieve high yields and purity of the product.
科学研究应用
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
属性
IUPAC Name |
3-(3-hydroxyprop-1-ynyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-11-3-5-14-4-1-6-15(12-14)18(23)20-16-7-2-8-17(16)21-10-9-19-13-21/h1,4,6,9-10,12-13,16-17,22H,2,7-8,11H2,(H,20,23)/t16-,17+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOWKFXSKLPKDG-SJORKVTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC=CC(=C3)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC=CC(=C3)C#CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(oxan-4-yloxy)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350821.png)
![1-[4-oxo-4-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]butyl]pyridin-2-one](/img/structure/B7350822.png)
![N-cyclopentyl-4-oxo-4-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]butanamide](/img/structure/B7350827.png)
![3-(4-hydroxyphenyl)-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B7350831.png)
![6-[2-oxo-2-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethyl]-1,3-dihydroindol-2-one](/img/structure/B7350837.png)
![(4-hydroxynaphthalen-2-yl)-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]methanone](/img/structure/B7350843.png)
![2-[4-(hydroxymethyl)phenoxy]-1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]ethanone](/img/structure/B7350847.png)

![1-[(1S,5S)-1-pyridin-3-yl-2-azabicyclo[3.2.0]heptan-2-yl]-3-(2H-tetrazol-5-yl)propan-1-one](/img/structure/B7350855.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-[(2-oxo-1H-pyridin-4-yl)methoxy]acetamide](/img/structure/B7350892.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(5-methyltetrazol-1-yl)benzamide](/img/structure/B7350904.png)
![2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]acetamide](/img/structure/B7350911.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]thieno[3,2-d]pyrimidine-4-carboxamide](/img/structure/B7350914.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-oxo-6H-thieno[2,3-c]pyridine-2-carboxamide](/img/structure/B7350916.png)